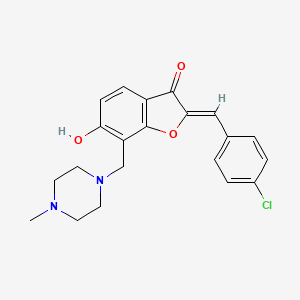

(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core substituted with a chlorobenzylidene group at position 2, a hydroxy group at position 6, and a 4-methylpiperazinylmethyl moiety at position 6. Its Z-configuration ensures stereochemical specificity, which is critical for interactions with biological targets.

Properties

IUPAC Name |

(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3/c1-23-8-10-24(11-9-23)13-17-18(25)7-6-16-20(26)19(27-21(16)17)12-14-2-4-15(22)5-3-14/h2-7,12,25H,8-11,13H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEQQBPYLSJKDT-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Cl)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Cl)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

-

Anti-inflammatory Activity :

- Studies have shown that benzofuran derivatives exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-8. For instance, a related benzofuran compound demonstrated a reduction of TNF by 93.8% and IL-1 by 98% in vitro .

- The compound's ability to inhibit the NF-κB signaling pathway is crucial for its anti-inflammatory properties, as NF-κB is a key regulator of inflammatory responses.

-

Anticancer Properties :

- Research indicates that benzofuran derivatives can induce apoptosis in cancer cells. For example, compounds similar to the one have shown promising results in K562 human leukemia cells, with notable apoptosis induction observed after 48 hours of exposure .

- The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases, which are essential for programmed cell death.

-

Antimicrobial Activity :

- Some benzofuran derivatives have exhibited antimicrobial properties against various pathogens. The specific compound's structure may enhance its interaction with microbial enzymes or membranes, although detailed studies on this particular compound are still needed.

Efficacy in Biological Assays

A summary of key findings related to the biological activity of this compound is presented in Table 1.

| Activity | Assay Type | Efficacy | Reference |

|---|---|---|---|

| Anti-inflammatory | Cytokine inhibition | TNF: 93.8%, IL-1: 98% | |

| Anticancer | Apoptosis induction | 24% apoptosis | |

| Antimicrobial | Pathogen inhibition | Moderate activity |

Case Studies

- Case Study on Anti-inflammatory Effects :

- Case Study on Anticancer Activity :

Comparison with Similar Compounds

Structural Analog Identification

Key analogs (Table 1) share the benzofuran-3(2H)-one scaffold but differ in substituents at positions 2, 6, and 7. These variations impact physicochemical properties, bioavailability, and biological activity.

Table 1: Structural Comparison of Target Compound and Analogs

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP): The target compound’s 4-chlorobenzylidene group increases logP compared to the methoxy () and hydroxyethylpiperazine () analogs. Fluorine in the 2-fluorobenzylidene analog () balances lipophilicity and polarity .

- Solubility: The 4-methylpiperazine group in the target compound enhances water solubility relative to the methyl-substituted analog (). The hydroxyethylpiperazine derivative () shows even higher solubility due to polar hydroxyl groups .

Table 2: Key Pharmacokinetic Predictions

Research Findings and Gaps

- Analytical Characterization: HPLC-ESI-MSn () and NMR () are standard methods for profiling these compounds. The target compound’s piperazine moiety may require ion-pair chromatography for optimal resolution .

- Therapeutic Potential: Structural analogs like p-XSC () induce apoptosis via non-p53 pathways, suggesting that the target compound’s piperazine group could modulate similar mechanisms .

- Knowledge Gaps: Limited in vivo data exist for the target compound. Comparative studies on cytotoxicity, receptor affinity, and pharmacokinetics are needed.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing benzofuran-3(2H)-one derivatives like this compound?

Answer:

The core structure is typically synthesized via Knoevenagel condensation between a benzofuran-3(2H)-one precursor and a substituted aldehyde. For example:

- Step 1: React benzofuran-3(2H)-one (or hydroxyl/methyl-substituted analogs) with 4-chlorobenzaldehyde under basic conditions (e.g., NaDES solvents or ethanolic sodium ethoxide) to form the benzylidene intermediate .

- Step 2: Introduce the 4-methylpiperazinylmethyl group at the 7-position via nucleophilic substitution or Mannich reaction .

- Key characterization: NMR (e.g., coupling constants to confirm Z/E configuration), HPLC for purity, and X-ray crystallography for absolute stereochemistry .

Advanced: How can reaction conditions be optimized to enhance Z-isomer selectivity during synthesis?

Answer:

- Ultrasound-assisted synthesis: Reduces reaction time (e.g., from hours to 18 minutes) and improves yield by enhancing molecular collisions. Use L-proline-based natural deep eutectic solvents (NaDES) as green catalysts .

- Temperature control: Lower temperatures (e.g., 25–40°C) favor Z-isomer formation due to kinetic control.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-configuration .

- Monitoring: Use HPLC with chiral columns or NOESY NMR to track isomer ratios during reaction progression .

Basic: What analytical techniques are critical for confirming the Z-configuration of the benzylidene moiety?

Answer:

- 1H NMR: The coupling constant (J) between the benzylidene proton and adjacent carbonyl group. For Z-isomers, J typically ranges from 8–10 Hz due to transannular interactions .

- X-ray crystallography: Definitive proof of configuration via single-crystal analysis (e.g., (Z)-2-(4-nitrobenzylidene) analogs in ) .

- IR spectroscopy: C=O stretching frequencies shift depending on conjugation with the benzylidene group .

Advanced: How can researchers address low yields caused by byproduct formation during the Knoevenagel condensation?

Answer:

- Byproduct identification: Use LC-MS or GC-MS to detect impurities like unreacted aldehydes or dimerization products .

- Optimization strategies:

- Stoichiometry: Adjust aldehyde-to-benzofuranone ratio (e.g., 1:1.2) to minimize excess aldehyde side reactions .

- Protecting groups: Temporarily protect reactive hydroxyl groups (e.g., benzyloxy for 6-hydroxy substitution) to prevent undesired cross-reactivity .

- Work-up procedures: Acidic precipitation (pH 4–5) followed by recrystallization in ethanol/water mixtures improves purity .

Advanced: What in vitro models are suitable for evaluating the antitumor mechanism of this compound?

Answer:

- NF-κB inhibition assays: Measure suppression of LPS-induced NF-κB activity in macrophages using luciferase reporter systems (e.g., HEK293T cells transfected with NF-κB-responsive promoters) .

- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50 values .

- Computational docking: Simulate binding to biological targets (e.g., Mycobacterium tuberculosis MtrA response regulator) using AutoDock Vina or Schrödinger Suite .

Basic: How should researchers analyze purity and identify impurities in the final compound?

Answer:

- HPLC-DAD/UV: Compare retention times with reference standards (e.g., EP impurity E Z-isomer in ) .

- Mass spectrometry: High-resolution ESI-MS to confirm molecular ion peaks and detect trace impurities (e.g., unsubstituted benzofuranone byproducts) .

- TLC monitoring: Use silica plates with fluorescent indicators and developing solvents like ethyl acetate/hexane (3:7) .

Advanced: What strategies mitigate challenges in introducing the 4-methylpiperazinylmethyl moiety at the 7-position?

Answer:

- Mannich reaction optimization: Use formaldehyde and 4-methylpiperazine in anhydrous THF at 0–5°C to minimize side reactions .

- Protecting group synergy: Temporarily protect the 6-hydroxy group with a benzyl ether to prevent oxidation during alkylation .

- Post-functionalization: After Knoevenagel condensation, employ Mitsunobu conditions (e.g., DIAD, PPh3) for selective substitution .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Answer:

- Light sensitivity: Store in amber vials at –20°C to prevent photoisomerization of the benzylidene group .

- Hydrolysis risk: Avoid aqueous buffers at pH > 8, as the lactone ring in benzofuran-3(2H)-one may open .

- Hygroscopicity: Use desiccants (e.g., silica gel) in storage containers due to the hydrophilic 4-methylpiperazine group .

Advanced: How can computational methods predict the biological activity of structural analogs?

Answer:

- QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing Cl vs. OCH3) with bioactivity using software like MOE or ChemAxon .

- Molecular dynamics simulations: Study binding stability to targets like DNA topoisomerases or kinases over 100-ns trajectories .

- ADMET prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Toxicity screening: Refer to SDS data for acute toxicity (e.g., LD50 in rodents) and handle with nitrile gloves and fume hoods .

- Waste disposal: Neutralize acidic/basic byproducts before incineration to avoid environmental release .

- Isomer-specific risks: Z-isomers may exhibit different toxicological profiles than E-isomers; validate via Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.